molecular formula C17H27NO4 B1608984 Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate CAS No. 94086-78-9

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

Cat. No.: B1608984
CAS No.: 94086-78-9
M. Wt: 309.4 g/mol
InChI Key: QDRCRYJKFQEJNJ-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate (CAS: 94086-78-9) is an ester compound with a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol . Its structure features a phenyl ring substituted with a bis(2-hydroxyethyl)amino group, linked to a butanoate ester with an isopropyl moiety. The compound requires storage under dry, sealed conditions at room temperature and is currently listed as out of stock in major markets .

Properties

IUPAC Name

propan-2-yl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)18(10-12-19)11-13-20/h6-9,14,19-20H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRCRYJKFQEJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240397
Record name Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94086-78-9
Record name 1-Methylethyl 4-[bis(2-hydroxyethyl)amino]benzenebutanoate
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Record name Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate
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Record name Isopropyl 4-(4-(N,N-bis(2-hydroxyethyl)amino)phenyl)butyrate
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Record name Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate
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Record name Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate
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Preparation Methods

Esterification Step

  • Reactants: 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid and isopropanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux under anhydrous conditions to drive the esterification reaction to completion.
  • Solvents: Typically, isopropanol acts as both solvent and reactant; sometimes additional solvents may be used to control viscosity and heat transfer.

Reaction Monitoring and Completion

  • The reaction progress is monitored analytically, commonly via HPLC or TLC, to confirm the consumption of the acid and formation of the ester.
  • Reaction times vary but generally range from several hours under reflux to ensure maximum conversion.

Isolation and Purification

  • After completion, the reaction mixture is cooled.
  • The product is isolated by solvent extraction, filtration, and drying.
  • Purification may involve recrystallization or chromatographic techniques to achieve high purity (>95%).

Industrial Scale Considerations

  • Continuous Flow Reactors: Used to maintain precise control over reaction parameters, enhancing reproducibility and scalability.
  • Temperature Control: Critical to prevent side reactions such as hydrolysis or oxidation of hydroxyl groups.
  • Purity Control: High-performance liquid chromatography (HPLC) is employed to monitor impurities, targeting purities greater than 95-97% for intermediate compounds and final product.
  • Safety: Avoidance of hazardous reagents like ethylene oxide (used in some related processes) due to toxicity and carcinogenicity concerns.

Summary Table of Preparation Parameters

Step Reactants / Reagents Conditions Solvents / Catalysts Yield / Purity Notes
Esterification 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid + isopropanol Reflux, several hours Sulfuric acid or p-toluenesulfonic acid (catalyst) High yield; purity >95% after purification
Hydroxyethylation (related) Starting amino compound + 2-haloethanol + organic base 80-95°C, 6-10 hours Organic base (triethylamine, DIPEA), water or miscible solvents Purity >97%, minimal impurities with organic base
Isolation & Purification Reaction mixture Cooling, solvent extraction Dichloromethane, ethyl acetate Crystallization yields solid product with high purity

Research Findings and Analytical Data

  • The use of organic bases significantly improves reaction rate and product purity compared to inorganic bases, which can cause ester hydrolysis and gummy by-products.
  • Reaction temperature optimization is crucial; too high temperatures can lead to degradation, while too low temperatures slow reaction rates.
  • Analytical techniques such as HPLC and X-ray powder diffraction (XRPD) are essential for confirming product identity and polymorphic form, ensuring batch-to-batch consistency.
  • The compound’s molecular formula is C17H27NO4 with a molecular weight of 309.4 g/mol, confirming the expected ester and bis(hydroxyethyl)amino functionalities.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound functions as an angiotensin-converting enzyme (ACE) inhibitor , which helps regulate blood pressure levels by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism reduces the likelihood of heart attack and stroke by lowering blood pressure. The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin system.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Ester Group Potential Applications References
Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate Phenyl, bis(2-hydroxyethyl)amino, butanoate Isopropyl Cosmetics, pharmaceuticals, UV stabilizers
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate Chloro, nitro, pyrimidine, isopropylamino Methyl Antiviral/pharmaceutical precursors
Ethyl 4-(cyclopropylamino)butanoate Cyclopropylamino Ethyl Agrochemicals, small-molecule therapeutics
3,7-Dimethylocta-1,6-dien-3-yl butyrate Terpene-derived diene, branched alkyl chain Butyrate Fragrances, polymer precursors
2-Methyl-5-oxocyclopent-1-en-1-yl butyrate Cyclopentenone (ketone), methyl substituent Butyrate Organic synthesis, prostaglandin analogs
Methyl [6,6]-Phenyl-C71-butyrate Fullerene (C71), phenyl substituent Methyl Organic photovoltaics, conductive materials
Indole-3-butyric Acid Potassium Salt Indole, carboxylic acid (as potassium salt) N/A (salt form) Plant growth regulators, agricultural products

Key Differences and Implications

Hydrophilicity: The target compound’s bis(2-hydroxyethyl)amino group enhances water solubility compared to lipophilic esters like 3,7-Dimethylocta-1,6-dien-3-yl butyrate, which is likely used in non-polar formulations .

Reactivity : Compounds with electron-withdrawing groups (e.g., chloro-nitro-pyrimidine in Compound 2.1) exhibit higher reactivity than the target’s hydroxyethyl-substituted phenyl group, making them suitable for nucleophilic substitution reactions in drug synthesis .

Material Science Applications : The fullerene derivative (Compound 2.5) is tailored for electronics, whereas the target’s structure lacks conjugated systems necessary for such uses .

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely involves coupling bis(2-hydroxyethyl)aniline with isopropyl butanoate, a process less complex than the multi-step routes required for pyrimidine- or fullerene-containing analogs .
  • Market Availability : Unlike the target compound, Indole-3-butyric Acid Potassium Salt (Compound 2.6) is widely commercialized in agriculture, reflecting its established role in plant biology .

Biological Activity

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate, a synthetic compound with the molecular formula C17H27NO4\text{C}_{17}\text{H}_{27}\text{N}\text{O}_{4} and a molecular weight of 309.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, backed by available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An isopropyl group
  • A butanoate moiety
  • A bis(2-hydroxyethyl)amino group attached to a phenyl ring

These structural characteristics contribute to its chemical reactivity and potential applications in various fields, including pharmacology and organic synthesis.

PropertyValue
Molecular FormulaC₁₇H₂₇NO₄
Molecular Weight309.4 g/mol
Log P (octanol-water partition coefficient)1.87 (Consensus)
Storage TemperatureAmbient

Angiotensin-Converting Enzyme (ACE) Inhibition

Research indicates that this compound exhibits significant activity as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are crucial in managing conditions related to hypertension and cardiovascular diseases by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

  • Mechanism of Action : By inhibiting ACE, this compound can lead to vasodilation, reduced blood pressure, and decreased workload on the heart.

Interaction with Biomolecules

Studies suggest that the compound may interact with various biomolecules, enhancing its therapeutic potential. Its ability to inhibit ACE implies significant implications for cardiovascular health. However, detailed mechanisms of interaction remain to be fully elucidated through further research.

Table 2: Comparison with Related Compounds

Compound NameStructure/Functional GroupUnique Features
Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]-Contains an azo groupDifferent functional group leads to distinct reactivity
Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrateSimilar structure without butanoateLacks the unique butanoate moiety

Synthesis and Production

The synthesis of this compound typically involves the esterification of 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid with isopropanol. This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity.

Q & A

Q. What are the recommended synthetic routes for Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Acylation of 4-aminophenyl precursors : Reacting 4-(bis(2-hydroxyethyl)amino)phenyl derivatives with butanoic acid chloride, followed by esterification with isopropanol under anhydrous conditions .
  • Nucleophilic substitution : Using 4-(bis(2-hydroxyethyl)amino)phenylboronic acid in a Suzuki-Miyaura coupling with isopropyl butanoate derivatives .
    Purity Optimization :
  • Use HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purification .
  • Confirm purity via GC (>97% threshold) or HPLC (>95% threshold) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 250–300 nm) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25°C to 200°C (heating rate: 10°C/min) to identify decomposition points .
  • Store at –20°C in amber vials to prevent hydrolysis of the ester group .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a gradient elution (methanol/water) to separate impurities like unreacted boronic acid esters or hydroxylated byproducts .
  • Mass Spectrometry (LC-MS) : Identify impurities with m/z deviations >5 ppm from the parent ion (MW: ~337.4 g/mol) .
  • Nuclear Magnetic Resonance (NMR) : Detect residual solvents (e.g., DMSO, THF) via ¹H-NMR at 400 MHz .

Q. How can researchers validate the compound’s structure after synthesis?

Methodological Answer:

  • FT-IR Spectroscopy : Confirm the presence of ester C=O stretches (~1740 cm⁻¹) and hydroxyl (-OH) groups (~3400 cm⁻¹) .
  • ¹³C-NMR : Identify key carbons: isopropyl methyl groups (δ 20–25 ppm), ester carbonyl (δ 170–175 ppm), and aromatic carbons (δ 120–140 ppm) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity due to structural similarity to alkylating agents .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with PRTR regulations .

Advanced Research Questions

Q. How does the bis(2-hydroxyethyl)amino group influence the compound’s reactivity in aqueous versus nonpolar solvents?

Methodological Answer:

  • Aqueous Solubility : The hydrophilic bis(2-hydroxyethyl)amino group enhances solubility in water (logP ≈ 1.2), enabling biological assays in PBS .
  • Nonpolar Media : In DCM or toluene, the group participates in hydrogen bonding, reducing reactivity in ester hydrolysis reactions .
  • Kinetic Studies : Compare reaction rates of ester hydrolysis (e.g., with NaOH) against methyl/ethyl analogs to quantify steric effects .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify nonlinear effects .
  • Cell Line Variability : Use >3 cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Metabolic Stability Assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (PDB: 1ATP) or GPCRs (PDB: 6OS9) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Analysis : Coralate substituent effects (e.g., isopropyl vs. ethyl esters) with IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA columns to resolve enantiomers during purification .
  • Catalyst Optimization : Screen chiral catalysts (e.g., BINOL-derived) for asymmetric esterification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor enantiomeric excess (ee) in real time .

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug Strategies : Replace isopropyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyethyl groups to prolong half-life .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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